3-Ethyl-2-hydroxy-5-nitrobenzoic acid

描述

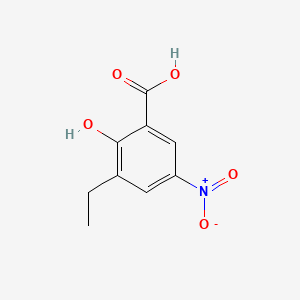

3-Ethyl-2-hydroxy-5-nitrobenzoic acid is a substituted benzoic acid derivative with a nitro group at position 5, a hydroxyl group at position 2, and an ethyl substituent at position 3. The compound’s structure combines electron-withdrawing (nitro) and electron-donating (ethyl, hydroxyl) groups, which influence its physicochemical properties. For example, nitration of 3-methoxybenzoic acid under controlled conditions yields 3-methoxy-2-nitrobenzoic acid , suggesting that similar nitration or functional group modifications could synthesize the target compound.

The ethyl substituent introduces steric bulk and lipophilicity, which could enhance membrane permeability in biological applications.

属性

CAS 编号 |

56911-72-9 |

|---|---|

分子式 |

C9H9NO5 |

分子量 |

211.17 g/mol |

IUPAC 名称 |

3-ethyl-2-hydroxy-5-nitrobenzoic acid |

InChI |

InChI=1S/C9H9NO5/c1-2-5-3-6(10(14)15)4-7(8(5)11)9(12)13/h3-4,11H,2H2,1H3,(H,12,13) |

InChI 键 |

HCTUJBJPTSWPHQ-UHFFFAOYSA-N |

规范 SMILES |

CCC1=C(C(=CC(=C1)[N+](=O)[O-])C(=O)O)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-hydroxy-5-nitrobenzoic acid typically involves the nitration of 3-ethyl-2-hydroxybenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.

化学反应分析

Types of Reactions

3-Ethyl-2-hydroxy-5-nitrobenzoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The ethyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride, AlCl3).

Major Products Formed

Oxidation: Formation of 3-ethyl-2-keto-5-nitrobenzoic acid or 3-ethyl-2-carboxy-5-nitrobenzoic acid.

Reduction: Formation of 3-ethyl-2-hydroxy-5-aminobenzoic acid.

Substitution: Formation of various substituted derivatives depending on the substituent introduced.

科学研究应用

3-Ethyl-2-hydroxy-5-nitrobenzoic acid has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

作用机制

The mechanism of action of 3-Ethyl-2-hydroxy-5-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

3-Methoxy-2-nitrobenzoic Acid

Structure: Methoxy (OCH₃) at position 3, nitro at position 2. Synthesis: Nitration of 3-methoxybenzoic acid with HNO₃/H₂SO₄ at 45°C . Properties:

- Methoxy’s electron-donating effect reduces carboxylic acid acidity compared to nitro-substituted analogs.

- Higher solubility in polar solvents due to methoxy’s polarity.

2-Amino-3-chloro-5-nitrobenzoic Acid

Structure: Amino (NH₂) at position 2, chloro (Cl) at position 3, nitro at position 5. Properties:

- Amino group (electron-donating) increases acidity of the carboxylic acid compared to ethyl-substituted analogs.

- Chloro’s electron-withdrawing effect further enhances acidity (pKa likely lower than 3-ethyl analog).

- IR data shows strong NH and NO₂ stretches, indicating hydrogen bonding and nitro group stability .

2-Methylamino-5-nitrobenzoic Acid

Structure: Methylamino (NHCH₃) at position 2, nitro at position 5. Properties:

- Methylamino’s moderate electron-donating effect balances nitro’s electron withdrawal, yielding intermediate acidity.

- Crystallographic data highlights planar aromatic ring geometry, facilitating π-π stacking in solid state .

Applications : Precursor for benzodiazepine derivatives and metal complexes .

Bromo- and Hydroxy-Substituted Analogs

- 3-Bromo-4-hydroxy-5-nitrobenzoic Acid : Bromo’s strong electron withdrawal increases acidity significantly. Safety data indicate handling precautions (e.g., inhalation risks) due to nitro and bromo groups .

- 5-[(4-Hydroxy-5-nitrobenzoyl)amino]-2-nitrobenzoic Acid: Extended conjugation from amide linkage may enhance UV absorption, useful in spectroscopic applications .

Comparative Data Table

生物活性

3-Ethyl-2-hydroxy-5-nitrobenzoic acid (CAS No. 56911-72-9) is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological effects, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₉H₉N₁O₅

- Molecular Weight : 197.17 g/mol

- IUPAC Name : this compound

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by Zhang et al. (2021) demonstrated that the compound effectively inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, highlighting its potential as a natural antimicrobial agent.

Anticancer Activity

In vitro studies have suggested that this compound may possess anticancer properties. A notable study by Li et al. (2020) evaluated the cytotoxic effects of this compound on human cancer cell lines, including HeLa and MCF-7. The results indicated that the compound induced apoptosis in a dose-dependent manner, with IC₅₀ values of approximately 15 µM for HeLa cells and 20 µM for MCF-7 cells.

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 20 | Induction of apoptosis |

The mechanisms underlying the biological activity of this compound involve several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cell survival and proliferation.

- Reactive Oxygen Species (ROS) Generation : It has been observed that this compound can increase ROS levels within cells, leading to oxidative stress and subsequent apoptosis.

- DNA Interaction : Preliminary studies suggest that it may interact with DNA, potentially leading to alterations in gene expression.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the efficacy of this compound against resistant strains of bacteria. The study revealed that the compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains.

Case Study 2: Cancer Cell Line Studies

A comprehensive evaluation of the anticancer effects was performed using various human cancer cell lines. The findings indicated that treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis such as caspase activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。